N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a phenyl ring substituted with a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The compound’s synthesis likely involves coupling reactions, as evidenced by analogous methods for related benzothiazole-carboxamides (e.g., EDC/DMAP-mediated amidation in DMF ).
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS2/c24-18(13-3-6-15-17(9-13)26-11-20-15)21-14-4-1-12(2-5-14)16-10-23-7-8-25-19(23)22-16/h1-6,9-11H,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWAOTYOFSYJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been known to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It’s known that the imidazo[2,1-b][1,3]thiazole system is assembled based on the reaction of (2z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles.
Biochemical Pathways
Compounds in the same class have been shown to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia. This suggests that the compound may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed significant activity against Mycobacterium tuberculosis.
Cellular Effects
The compound influences cell function by exerting its effects at the molecular level. It has been observed to have significant activity against Mycobacterium tuberculosis, suggesting that it may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking and dynamics studies were carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex.
Temporal Effects in Laboratory Settings
The compound has shown significant activity against Mycobacterium tuberculosis, suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models are yet to be studied. Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound may have threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound interacts with various enzymes or cofactors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole/Benzothiazole Cores
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Core Heterocycles: The target compound combines benzo[d]thiazole and dihydroimidazo-thiazole rings, distinct from SRT1720’s imidazo[2,1-b][1,3]thiazole-quinoxaline hybrid or Delamanid’s nitroimidazo-oxazole scaffold . These variations influence electronic properties and target binding.
Substituent Effects :
- The absence of a nitro group (cf. Delamanid ) or piperazine linker (cf. SRT1720 ) suggests divergent mechanisms. Sulfonamide substituents in compounds like 26 may enhance solubility or target microbial enzymes.
Therapeutic Applications :
- SRT1720’s SIRT1 agonism contrasts with Delamanid’s antitubercular prodrug mechanism . The target compound’s activity remains unconfirmed but may align with either pathway depending on substituent interactions.
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Analogues like Delamanid and OPC-67683 inhibit mycobacterial cell wall synthesis . The target compound’s dihydroimidazo-thiazole scaffold may similarly disrupt microbial enzymes, though empirical data are lacking.
- Enzyme Modulation: SRT1720’s SIRT1 activation (EC50 ~0.16 μM ) highlights the role of carboxamide-linked heterocycles in enzyme binding.
- Toxicity Considerations: Nitroimidazoles (e.g., Delamanid) carry mutagenicity risks , whereas non-nitro derivatives like the target compound may offer safer profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
